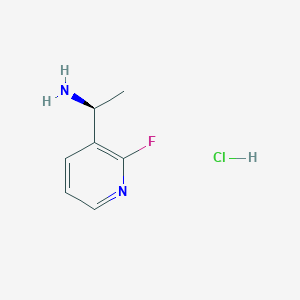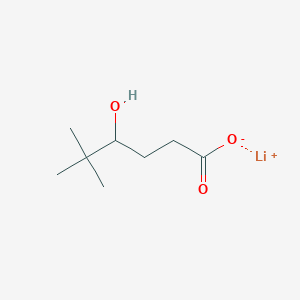
4-羟基-5,5-二甲基己酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is a chemical compound with the molecular formula C8H15LiO3 It is a lithium salt of 4-hydroxy-5,5-dimethylhexanoic acid
科学研究应用
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the context of lithium’s known effects on mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate typically involves the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a powder, which is then packaged and stored under appropriate conditions to maintain its stability.
化学反应分析
Types of Reactions
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-keto-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.
Reduction: 4-hydroxy-5,5-dimethylhexanol.
Substitution: 4-chloro-5,5-dimethylhexanoate or 4-amino-5,5-dimethylhexanoate.
作用机制
The mechanism of action of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate involves its interaction with molecular targets and pathways within biological systems. Lithium ions are known to affect various cellular processes, including signal transduction, neurotransmitter release, and gene expression. The compound may exert its effects by modulating the activity of enzymes, ion channels, and receptors involved in these pathways.
相似化合物的比较
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li3C6H5O7): Another lithium salt used for similar therapeutic purposes.
Lithium orotate (C5H3LiN2O4): A compound used as a dietary supplement for its potential mood-stabilizing effects.
Uniqueness
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium salts, this compound contains a hydroxyl group and a branched alkyl chain, which may influence its reactivity and interactions with biological systems.
属性
IUPAC Name |
lithium;4-hydroxy-5,5-dimethylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Li/c1-8(2,3)6(9)4-5-7(10)11;/h6,9H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHNGOLXLAHJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-77-7 |
Source


|
| Record name | lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)
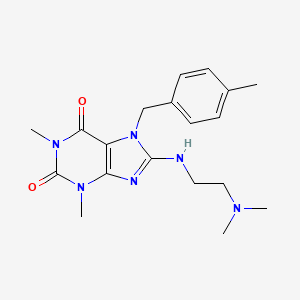
![2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2419424.png)
![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)
![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)
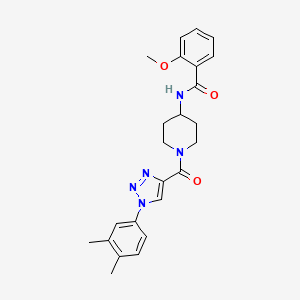
![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)
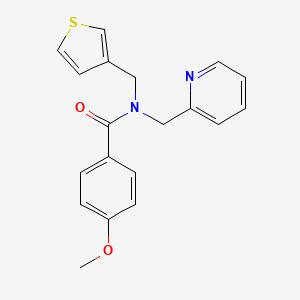
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)
![N-(2-methoxyethyl)-4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2419435.png)
![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)
